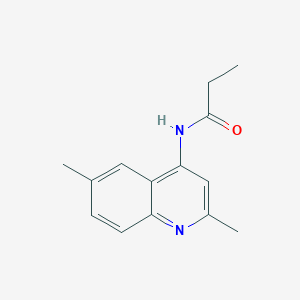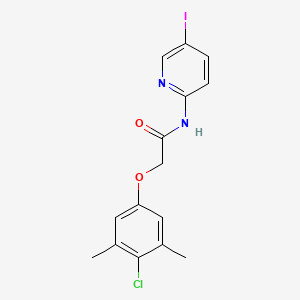
N-(2,6-dimethyl-4-quinolinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethyl-4-quinolinyl)propanamide, also known as DMQX, is a chemical compound that has been widely studied for its potential therapeutic applications. DMQX belongs to the class of quinoline derivatives and is known to act as a selective antagonist of the ionotropic glutamate receptor.
Wirkmechanismus
N-(2,6-dimethyl-4-quinolinyl)propanamide acts as a selective antagonist of the ionotropic glutamate receptor, which is a ligand-gated ion channel that mediates fast synaptic transmission in the central nervous system. The glutamate receptor is composed of several subunits, including the NMDA receptor, AMPA receptor, and kainate receptor. N-(2,6-dimethyl-4-quinolinyl)propanamide selectively blocks the AMPA receptor, which is known to play a crucial role in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
N-(2,6-dimethyl-4-quinolinyl)propanamide has been shown to modulate neurotransmitter release and reduce excitotoxicity in various neurological disorders. N-(2,6-dimethyl-4-quinolinyl)propanamide has also been shown to improve cognitive function and reduce motor deficits in animal models of Parkinson's disease and stroke. In addition, N-(2,6-dimethyl-4-quinolinyl)propanamide has been shown to reduce pain sensitivity in animal models of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-dimethyl-4-quinolinyl)propanamide is a potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for studying the role of the glutamate receptor in various neurological disorders. However, N-(2,6-dimethyl-4-quinolinyl)propanamide has some limitations for lab experiments, including its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
N-(2,6-dimethyl-4-quinolinyl)propanamide has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. Future research should focus on optimizing the synthesis method of N-(2,6-dimethyl-4-quinolinyl)propanamide to improve its solubility and reduce its toxicity. In addition, future research should explore the potential of N-(2,6-dimethyl-4-quinolinyl)propanamide as a therapeutic agent for various neurological disorders in clinical trials. Finally, future research should investigate the mechanism of action of N-(2,6-dimethyl-4-quinolinyl)propanamide in more detail to identify potential targets for drug development.
Synthesemethoden
N-(2,6-dimethyl-4-quinolinyl)propanamide can be synthesized through a multistep process involving the reaction of 2,6-dimethyl-4-aminobenzonitrile with ethyl 2-bromoacetate to form N-(2,6-dimethyl-4-cyanophenyl)acetamide. This intermediate is then reacted with sodium ethoxide and 1,3-dibromopropane to form N-(2,6-dimethyl-4-quinolinyl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethyl-4-quinolinyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Parkinson's disease, and chronic pain. N-(2,6-dimethyl-4-quinolinyl)propanamide is known to act as a selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in the regulation of synaptic transmission in the central nervous system. By blocking the glutamate receptor, N-(2,6-dimethyl-4-quinolinyl)propanamide can potentially modulate neurotransmitter release and reduce excitotoxicity, which is a common feature of many neurological disorders.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylquinolin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-4-14(17)16-13-8-10(3)15-12-6-5-9(2)7-11(12)13/h5-8H,4H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGXORLOHLPHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2C=C(C=CC2=NC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylquinolin-4-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5146225.png)

![N'-[(4-butylcyclohexyl)carbonyl]-4-chlorobenzohydrazide](/img/structure/B5146244.png)
![2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5146249.png)

![N-(3-bromophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5146263.png)

![5-acetyl-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5146278.png)

![3-(4-chlorophenyl)-2-cyano-3-{5-hydroxy-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}propanamide](/img/structure/B5146284.png)

![1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5146300.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5146306.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5146313.png)